molecular formula C17H23N3O B5870133 N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea

N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea

Cat. No. B5870133
M. Wt: 285.4 g/mol
InChI Key: KCDMMBIOAIEAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.

Mechanism of Action

N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea targets the nucleolar stress response pathway, which is upregulated in cancer cells due to their high demand for ribosomes. By inhibiting RNA polymerase I transcription, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea induces nucleolar stress, leading to the activation of p53 and subsequent cell death.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea. One area of interest is the development of combination therapies that include N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea and other anticancer agents, such as DNA-damaging agents or immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea treatment in cancer patients. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea and its effects on other cellular processes.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea involves several steps, including the reaction of 1H-indole-3-carboxaldehyde with cyclohexylamine to form the corresponding imine. This intermediate is then reacted with ethyl isocyanate to produce the final product, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea.

Scientific Research Applications

N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,19H,1-3,6-7,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMMBIOAIEAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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